N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea, also known as DMCMT, is a small molecule that has been studied for its potential pharmacological properties. This compound has been synthesized using various methods and has shown promise in scientific research applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea is not fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, inflammation, or glucose metabolism. However, further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including cell proliferation, apoptosis, cytokine production, glucose metabolism, and insulin signaling. However, the exact effects of this compound on these processes may vary depending on the cell type, dose, and experimental conditions.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and potential pharmacological properties. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and experimental design.
Future Directions
There are several future directions for research on N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea, including:
1. Investigating the precise mechanism of action of this compound in cancer, inflammation, and diabetes.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Developing novel formulations or delivery methods to enhance the bioavailability and therapeutic efficacy of this compound.
4. Screening this compound analogs or derivatives for improved pharmacological properties.
5. Exploring the potential of this compound as a lead compound for drug development in various therapeutic areas.
In conclusion, this compound is a promising small molecule that has been studied for its potential pharmacological properties. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has been studied for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance in animal models of diabetes.
Properties
IUPAC Name |
1-(2,3-dimethylcyclohexyl)-3-(3-methylsulfanylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-11-6-4-9-15(12(11)2)18-16(19)17-13-7-5-8-14(10-13)20-3/h5,7-8,10-12,15H,4,6,9H2,1-3H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBFYLYZWVRGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.